(2S)-2-amino-5-chloropentanoic acid hydrochloride

Catalog No.
S6504100
CAS No.
2742623-38-5
M.F
C5H11Cl2NO2
M. Wt
188.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino-5-chloropentanoic acid hydrochloride

CAS Number

2742623-38-5

Product Name

(2S)-2-amino-5-chloropentanoic acid hydrochloride

IUPAC Name

(2S)-2-amino-5-chloropentanoic acid;hydrochloride

Molecular Formula

C5H11Cl2NO2

Molecular Weight

188.05 g/mol

InChI

InChI=1S/C5H10ClNO2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1

InChI Key

KFLGICOAYTUSSS-WCCKRBBISA-N

Canonical SMILES

C(CC(C(=O)O)N)CCl.Cl

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CCl.Cl

(2S)-2-amino-5-chloropentanoic acid hydrochloride is a chlorinated amino acid derivative characterized by its unique structural features, including an amino group and a chlorine atom attached to a pentanoic acid backbone. This compound is notable for its potential biological activities and applications in medicinal chemistry. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biochemical assays and therapeutic applications.

The chemical reactivity of (2S)-2-amino-5-chloropentanoic acid hydrochloride encompasses several types of reactions:

  • Oxidation: This compound can undergo oxidation, leading to the formation of oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert double bonds, if present, into single bonds, resulting in saturated derivatives. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
  • Substitution: The chlorine atom in the compound can be substituted with various nucleophiles such as amines or alcohols under basic or acidic conditions, yielding a range of substituted products.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that (2S)-2-amino-5-chloropentanoic acid hydrochloride may interact with specific enzymes and receptors in biological systems. Its structural similarity to neurotransmitters suggests potential roles in modulating neurotransmission. For instance, it may act as an inhibitor of γ-aminobutyric acid aminotransferase, an enzyme involved in the metabolism of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) . This inhibition could lead to increased levels of GABA in the brain, offering therapeutic potential for conditions like epilepsy and anxiety disorders.

The synthesis of (2S)-2-amino-5-chloropentanoic acid hydrochloride can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 5-chloropentanoic acid and an appropriate amino group donor.
  • Reaction Conditions: The reaction is generally performed under controlled conditions using bases to facilitate nucleophilic substitution.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity.

In industrial applications, automated reactors and continuous flow processes may be utilized to enhance yield and consistency .

(2S)-2-amino-5-chloropentanoic acid hydrochloride finds various applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Biochemical Research: The compound is studied for its role in biochemical pathways and interactions with enzymes.
  • Industrial Use: It is utilized as an intermediate in the production of specialty chemicals.

Ongoing research aims to explore its therapeutic effects further and its potential as a precursor in drug synthesis.

Studies on (2S)-2-amino-5-chloropentanoic acid hydrochloride have revealed insights into its interaction with key enzymes such as GABA aminotransferase. By inhibiting this enzyme, the compound may increase GABA levels in the brain, which could have significant implications for treating neurological disorders . Understanding these interactions is crucial for developing new therapeutic agents targeting neurotransmitter systems.

Several compounds share structural similarities with (2S)-2-amino-5-chloropentanoic acid hydrochloride. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
(2S)-2-amino-4-chlorobutanoic acid hydrochlorideLacks a double bond; shorter carbon chainSimpler structure with potential different biological activity
(2S)-2-amino-4-bromopentanoic acid hydrochlorideBromine atom instead of chlorineDifferent halogen may alter reactivity and biological effects
(2S)-2-amino-4-chloropentanoic acid hydrochlorideSimilar structure but lacks double bondMay exhibit different pharmacological properties

The uniqueness of (2S)-2-amino-5-chloropentanoic acid hydrochloride lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to these similar compounds. Its dual role as both an amino acid derivative and a halogenated compound enhances its potential utility in research and therapeutic contexts.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

187.0166840 g/mol

Monoisotopic Mass

187.0166840 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-25-2023

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